Enhanced Acidity and Nucleophilicity vs. the Corresponding Alcohol (Oxan-4-ol)
Oxane-4-thiol exhibits a predicted pKa of 10.31 ± 0.20, whereas its direct oxygen analog, oxan-4-ol (tetrahydropyran-4-ol), has a predicted pKa of 14.61 ± 0.20 . This difference of approximately 4.3 pKa units translates to a >10⁴-fold greater acidity. Consequently, under mildly basic conditions, oxane-4-thiol exists predominantly as the highly nucleophilic thiolate anion, while oxan-4-ol remains largely unionized and unreactive. This property is critical for applications requiring efficient thioether formation, disulfide exchange, or metal coordination.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 10.31 ± 0.20 (Predicted) |
| Comparator Or Baseline | Oxan-4-ol (tetrahydropyran-4-ol): 14.61 ± 0.20 (Predicted) |
| Quantified Difference | ΔpKa = 4.30 (approx. 20,000-fold difference in Ka) |
| Conditions | Predicted values based on ACD/Labs Percepta Platform or similar in silico methods |
Why This Matters
For procurement decisions, this quantifies why oxane-4-thiol is the required reagent for thiol-specific bioconjugation or nucleophilic substitution chemistry; the alcohol analog is functionally inert under identical conditions.
